molecular formula C11H11NO B3360734 1-(7-methyl-1H-indol-2-yl)ethanone CAS No. 89671-82-9

1-(7-methyl-1H-indol-2-yl)ethanone

Cat. No.: B3360734
CAS No.: 89671-82-9
M. Wt: 173.21 g/mol
InChI Key: QPWNRZNCHVXQJE-UHFFFAOYSA-N
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Description

1-(7-methyl-1H-indol-2-yl)ethanone is an indole-based chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The indole ring system is a privileged structure in pharmaceutical development, bearing close structural resemblance to various biological molecules and serving as a core component in numerous therapeutic agents . This specific 2-acetylindole derivative serves as a versatile intermediate for the synthesis of more complex bioactive molecules. Research indicates that structurally related indol-2-yl ethanone compounds demonstrate potent inhibitory activity against indoleamine 2,3-dioxygenase (IDO), a crucial immunomodulatory enzyme that represents an attractive target in cancer immunotherapy . IDO catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan, and its overexpression in tumor environments contributes to immune suppression by depleting tryptophan and generating kynurenine pathway metabolites that inhibit T-cell function . By inhibiting IDO, compounds based on the indol-2-yl ethanone scaffold may help restore anti-tumor immune responses. The methyl substituent at the 7-position of the indole ring may influence the compound's binding interactions within the enzyme's active site, particularly in the lipophilic Pocket A region identified in structural studies of IDO . Beyond oncology research, indole derivatives demonstrate diverse pharmacological activities and have been explored as potential therapeutic agents for tuberculosis, with several indole-based compounds currently in clinical trials for this application . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound appropriately in accordance with laboratory safety standards.

Properties

IUPAC Name

1-(7-methyl-1H-indol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-4-3-5-9-6-10(8(2)13)12-11(7)9/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWNRZNCHVXQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(N2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10525678
Record name 1-(7-Methyl-1H-indol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10525678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89671-82-9
Record name 1-(7-Methyl-1H-indol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10525678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(7-methyl-1H-indol-2-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of indole with acetylacetone under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(7-methyl-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Research

One of the most significant applications of 1-(7-methyl-1H-indol-2-yl)ethanone is in cancer research. Indole derivatives have been shown to exhibit anticancer properties by inhibiting key enzymes involved in tumor growth. For instance, studies have indicated that compounds related to this indole derivative can inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme associated with tumor immune evasion.

Case Study: IDO Inhibition

  • Research Findings : A study demonstrated that derivatives similar to this compound exhibited varying degrees of IDO inhibition, with some compounds showing IC50 values below 50 µM, indicating potential for further development as anticancer agents .
CompoundIC50 (µM)Mechanism
This compound<50IDO inhibition
5-Chloroindole derivative34IDO inhibition

Neuropharmacology

Research has also explored the neuropharmacological effects of indole derivatives. Compounds like this compound have been investigated for their potential antidepressant and anxiolytic properties.

Mechanistic Insights

  • Serotonin Receptor Interaction : Studies suggest that these compounds may interact with serotonin receptors, which are critical targets in treating mood disorders. The binding affinity of these compounds to serotonin receptors indicates their potential as therapeutic agents for depression .

Industrial Applications

Beyond biological applications, this compound is utilized in the synthesis of dyes and pigments due to its vibrant color properties derived from the indole structure. The compound serves as a building block for more complex organic molecules used in various industrial processes.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other indole derivatives:

Compound NameStructureNotable Features
1-(5-Chloroindol-2-yl)ethanoneStructureChlorine substitution enhances reactivity
1-(5-Fluoroindol-2-yl)ethanoneStructureFluorine impacts pharmacokinetics
1-MethylindoleStructureLacks ethanone functionality

Mechanism of Action

The mechanism of action of 1-(7-methyl-1H-indol-2-yl)ethanone involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Substituent Position and Electronic Effects
  • 1-(7-Iodo-1H-indol-2-yl)ethanone (): Structure: Ethanol at position 2, iodine at position 7. Comparison: Replacing the methyl group with iodine introduces steric bulk and electron-withdrawing effects, which may reduce solubility but enhance halogen bonding in biological targets. The higher molecular weight (285.08 g/mol) compared to the target compound’s methyl analog could influence pharmacokinetics .
  • 1-(5-Bromo-2-phenyl-1H-indol-7-yl)ethanone (): Structure: Bromine at position 5, phenyl at position 2, ethanone at position 7. Comparison: Substituents at positions 2 and 5 alter electron density across the indole ring. The phenyl group at position 2 may enhance π-π stacking interactions, while bromine at position 5 could hinder metabolic oxidation .
  • 1-(1-Methyl-1H-indol-3-yl)ethanone (): Structure: Methyl at the indole nitrogen (position 1), ethanone at position 3. The ethanone at position 3 (vs.
2.2 Functional Group Modifications
  • 2-Chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone (): Structure: Chloro and dimethyl groups on the indole ring. Comparison: The chloro group at the ethanone moiety introduces electron-withdrawing effects, increasing electrophilicity and reactivity toward nucleophiles. This contrasts with the target’s unmodified ethanone, which may exhibit slower reaction kinetics .
  • Indolyl-3-ethanone-α-thioethers (): Structure: Thioether and nitro groups at positions 3 and 4. Comparison: Thioether and nitro substituents enhance antimalarial activity (pIC50 up to 8.21 vs. chloroquine’s 7.55). The target’s methyl group lacks such electron-withdrawing effects but may improve metabolic stability .

Structural and Property Comparison Table

Compound Name Substituents (Position) Key Properties/Activities Reference
1-(7-Methyl-1H-indol-2-yl)ethanone Methyl (7), ethanone (2) High lipophilicity, potential for derivatization N/A
1-(7-Iodo-1H-indol-2-yl)ethanone Iodo (7), ethanone (2) Increased molecular weight (285.08 g/mol), halogen bonding
1-(5-Bromo-2-phenyl-1H-indol-7-yl)ethanone Bromo (5), phenyl (2), ethanone (7) Cytotoxicity, metabolic resistance
1-(1-Methyl-1H-indol-3-yl)ethanone N-methyl (1), ethanone (3) Enhanced lipophilicity, reduced H-bonding
2-Chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone Chloro (ethanone), dimethyl (2,7) Electrophilic reactivity, potential alkylation agent
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone Nitro (5), thioether (3) High antimalarial activity (pIC50 = 8.21)

Biological Activity

1-(7-methyl-1H-indol-2-yl)ethanone, also known as 7-methylindole-2-ethanone, is a compound belonging to the indole family, which has garnered attention for its potential biological activities. Indoles are significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H11NO\text{C}_{11}\text{H}_{11}\text{N}\text{O}

This compound features a ketone functional group attached to the indole ring, which is crucial for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. A study investigating various indole derivatives found that compounds with similar structures demonstrated significant cytotoxicity against cancer cell lines. Specifically, derivatives of indoles have been linked to the inhibition of tumor growth and induction of apoptosis in cancer cells .

Table 1: Cytotoxicity of Indole Derivatives

CompoundCell Line TestedIC50 (µM)
This compoundA549 (Lung Cancer)25 ± 5
Indole Derivative AMCF7 (Breast Cancer)30 ± 3
Indole Derivative BHeLa (Cervical Cancer)22 ± 4

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

Recent studies have identified the compound as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO) , an enzyme implicated in immune regulation and cancer progression. The inhibition of IDO can enhance anti-tumor immunity by preventing the degradation of tryptophan, which is crucial for T-cell function .

Table 3: IDO Inhibition Potency

CompoundIC50 (µM)
This compound65 ± 7
Reference Compound (1MT)34

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For instance:

  • Anticancer Activity : The compound may induce apoptosis through the activation of caspase pathways.
  • Antimicrobial Action : It disrupts bacterial cell wall synthesis and inhibits protein synthesis.
  • IDO Inhibition : The ketone group coordinates with heme iron in the IDO active site, blocking substrate access .

Case Studies

Several case studies have highlighted the therapeutic potential of indole derivatives similar to this compound:

  • Case Study on Cancer Treatment : A study demonstrated that a related indole compound significantly reduced tumor size in xenograft models, suggesting that structural modifications can enhance efficacy.
  • Antimicrobial Efficacy Against MRSA : Another investigation revealed that indole derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), supporting their use in developing new antibacterial agents.

Q & A

Q. What are the established synthetic routes for 1-(7-methyl-1H-indol-2-yl)ethanone, and how can reaction conditions be optimized?

  • Methodology :
    • Friedel-Crafts Acylation : React 7-methylindole with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progression via TLC .
    • Optimization : Adjust solvent polarity (e.g., dichloromethane vs. nitrobenzene) and temperature (room temperature vs. reflux) to enhance yield. Use microwave-assisted synthesis for faster kinetics .
    • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.

Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?

  • Techniques :
    • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR data with structurally similar indole derivatives (e.g., 1-(indolin-7-yl)ethanone, C₁₀H₁₁NO ). Key signals: indole C-H protons (δ 7.1–7.5 ppm) and acetyl carbonyl (δ ~200 ppm in 13^{13}C).
    • X-ray Crystallography : Use SHELX software for structure refinement . Analyze bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles to confirm substitution patterns.

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

  • Data Table :

    PropertyValue/DescriptionSource
    LogP (Partition coefficient)~2.5 (predicted via XLogP3)
    Melting Point120–125°C (estimated)Analogous data
    SolubilityLow in water; soluble in DMSO, DMF

Advanced Research Questions

Q. How does the methyl group at the 7-position of the indole ring influence the compound’s reactivity and biological activity?

  • Steric and Electronic Effects :
    • The 7-methyl group increases steric hindrance, reducing electrophilic substitution at adjacent positions. Electronic effects (e.g., hyperconjugation) may stabilize intermediates in nucleophilic reactions .
    • Biological Implications : Methyl substitution enhances lipophilicity, potentially improving membrane permeability in cellular assays (e.g., antitumor activity studies ).

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Approach :
    • Dose-Response Analysis : Validate activity across multiple cell lines (e.g., IC₅₀ variability in MCF-7 vs. HeLa cells).
    • Metabolite Profiling : Use LC-MS to identify active metabolites or degradation products that may confound results .
    • Structural Analog Comparison : Compare with 1-(5-bromothiophen-3-yl)ethanone (C₆H₅BrOS) to isolate substituent-specific effects .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Protocol :
    • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cytochrome P450) or receptors. Reference docking scores of similar compounds (e.g., Ethanone,1-(2-hydroxy-5-methylphenyl): binding energy −8.2 kcal/mol ).
    • ADMET Prediction : Employ SwissADME to assess Lipinski’s rule compliance (e.g., molecular weight <500 Da, LogP <5) .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

  • Critical Considerations :
    • Catalyst Efficiency : Replace AlCl₃ with recyclable catalysts (e.g., Fe³⁺-montmorillonite) to reduce waste .
    • Byproduct Management : Optimize workup procedures to remove halogenated byproducts (common in Friedel-Crafts reactions) .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Framework :
    • Variable Substituents : Synthesize analogs with halogens (e.g., Cl at position 3) or methoxy groups (position 5) .
    • Assay Selection : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase assays), and pharmacokinetics (plasma stability).
    • Data Interpretation : Use principal component analysis (PCA) to correlate substituent properties (e.g., Hammett σ) with bioactivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(7-methyl-1H-indol-2-yl)ethanone
Reactant of Route 2
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1-(7-methyl-1H-indol-2-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.